molecular formula C19H21ClN2O B1360476 3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-05-6

3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1360476
CAS No.: 898783-05-6
M. Wt: 328.8 g/mol
InChI Key: WEQHNHGJQLVDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative characterized by a chloro group at the 3' position of the aromatic ring and a 4-methylpiperazinomethyl moiety at the 2-position. The 4-methylpiperazine group enhances solubility and may influence receptor binding, while the chloro substituent contributes to electronic effects and steric interactions.

Properties

IUPAC Name

(3-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQHNHGJQLVDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643872
Record name (3-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-05-6
Record name (3-Chlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main steps:

  • Chlorination of Benzophenone:
    Introduction of the chloro substituent at the 3' position of the benzophenone ring is achieved via electrophilic aromatic substitution. This reaction is commonly catalyzed by Lewis acids such as ferric chloride (FeCl₃) under controlled temperature to ensure regioselective chlorination without over-substitution.

  • Attachment of the 4-Methylpiperazinomethyl Group:
    The 4-methylpiperazinomethyl moiety is appended through nucleophilic substitution or reductive amination reactions. This involves reacting the chlorinated benzophenone intermediate with 4-methylpiperazine under conditions that favor the formation of the methylene bridge (-CH2-) linking the piperazine ring to the benzophenone core. Solvents such as acetonitrile or ethers are preferred, and reaction temperature is optimized to minimize side reactions.

Detailed Reaction Conditions

Step Reactants Catalyst/Agent Solvent Temperature Notes
1. Chlorination Benzophenone FeCl₃ or similar Lewis acid Dichloromethane or chloroform 0–25 °C Controlled to avoid poly-chlorination
2. Piperazinomethylation 3-chlorobenzophenone + 4-methylpiperazine Acid catalyst or reductive amination conditions (e.g., NaBH3CN) Acetonitrile, ether 25–60 °C Reaction time varies; purification by chromatography

Industrial Scale Considerations

Industrial synthesis follows similar reaction pathways but optimizes parameters such as:

  • Use of continuous flow reactors for better temperature control and yield.
  • Catalysts and solvents selected for cost-effectiveness and environmental safety.
  • Post-reaction purification by recrystallization or column chromatography using polar aprotic solvents to achieve high purity.

Analytical Validation of the Product

To confirm the successful synthesis and purity of 3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone, the following analytical techniques are employed:

Technique Purpose Key Indicators
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight confirmation, impurity profiling Molecular ion peak at m/z 329 (M+), fragmentation pattern consistent with structure
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural verification Chemical shifts corresponding to piperazine methyl protons, aromatic protons deshielded by chloro substituent
High-Performance Liquid Chromatography (HPLC) with UV detection Purity quantification Single major peak retention time matching reference standard, purity > 98%
Infrared Spectroscopy (IR) Functional group confirmation Carbonyl stretch (~1650 cm⁻¹), N–H and C–N stretches indicative of piperazine

Research Findings and Mechanistic Insights

  • The chloro substituent affects the electronic environment of the benzophenone, influencing reactivity and solvation dynamics in polar solvents.
  • The 4-methylpiperazinomethyl group enhances solubility and may stabilize the molecule against photodegradation by acting as a radical scavenger.
  • Reaction optimization studies show that lower temperatures during chlorination reduce by-product formation, while solvent choice during piperazinomethylation critically affects yield and purity.
  • Computational studies (DFT/MD simulations) support the experimental findings on solvent interactions and reaction pathways.

Summary Table of Preparation Method

Preparation Step Reaction Type Key Reagents Conditions Outcome
Step 1: Chlorination Electrophilic aromatic substitution Benzophenone, FeCl₃ 0–25 °C, DCM solvent 3-chlorobenzophenone intermediate
Step 2: Piperazinomethylation Nucleophilic substitution/reductive amination 3-chlorobenzophenone, 4-methylpiperazine, acid catalyst or reductant 25–60 °C, acetonitrile or ether This compound

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized benzophenone derivatives .

Mechanism of Action

The mechanism of action of 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro vs. For example, 3'-cyano derivatives (CAS 898782-84-8) may exhibit distinct binding kinetics compared to chloro-substituted analogues .
  • Positional Isomerism : The 3'-chloro isomer (target compound) and 4'-chloro isomer (Ref: 10-F205469) demonstrate how substituent position affects molecular geometry. The discontinued status of the 4'-chloro variant suggests inferior performance in biological assays or stability studies .
  • Dual Halogenation : The 4-chloro-2-fluoro derivative (CAS 898789-18-9) combines chloro and fluoro groups, which may synergistically improve metabolic stability and target affinity .

Structural Misassignment Considerations

Studies on benzophenone analogues like selagibenzophenone B highlight the importance of rigorous structural validation. Misassignments in substituent positions or functional groups can lead to erroneous bioactivity claims, as seen in synthetic corrections of natural product structures . This underscores the need for comparative spectroscopic analysis when evaluating analogues of this compound.

Biological Activity

3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN2OC_{19}H_{20}ClN_{2}O, with a molecular weight of approximately 320.83 g/mol. The compound features a benzophenone backbone substituted with a chloro group at the 3' position and a piperazinomethyl moiety at the 2 position, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations have indicated that it may possess anticancer effects, possibly through modulation of specific signaling pathways involved in cell proliferation and apoptosis.
  • Interaction with Receptors : The piperazine moiety is known to interact with various neurotransmitter receptors, indicating potential applications in neuropharmacology.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, influencing various biological responses. The chloro group may enhance the compound's lipophilicity, facilitating cellular uptake and interaction with membrane-bound targets.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on several derivatives of benzophenone, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL for effective strains.
  • Anticancer Research : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound triggers apoptotic pathways.
  • Neuropharmacological Investigations : Research exploring the interaction of this compound with serotonin receptors revealed that it acts as a partial agonist, potentially influencing mood regulation and anxiety-related behaviors in animal models.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialInhibits growth of Gram-positive bacteria; MIC values between 10–50 µg/mL
AnticancerReduces viability in cancer cell lines; induces apoptosis
NeuropharmacologicalPartial agonist at serotonin receptors; effects on mood regulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.